molecular formula C25H28N4O4S B2846331 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862809-27-6

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

カタログ番号: B2846331
CAS番号: 862809-27-6
分子量: 480.58
InChIキー: XMDKHPTZMFPDHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 862809-27-6), also referred to as HSGN-94 in research literature, is a potent oxadiazole-containing antibacterial agent of significant interest for studying drug-resistant Gram-positive bacteria. This compound demonstrates exceptional efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL (0.5 µM), and also shows strong activity against vancomycin-resistant Enterococci and Streptococcus pneumoniae . Its primary researched value lies in its unique mechanism of action; it inhibits the biosynthesis of lipoteichoic acid (LTA), a critical polymer for bacterial cell wall physiology, membrane homeostasis, and virulence in pathogens like S. aureus . Mechanistic studies indicate that HSGN-94 achieves this by directly binding to the enzyme α-phosphoglucomutase (PgcA) and downregulating PgsA, thereby disrupting the LTA synthesis pathway . Furthermore, this compound has shown promising in vivo efficacy, reducing MRSA load in mouse skin infection models and decreasing pro-inflammatory cytokines in infected wounds . It also exhibits a low propensity for resistance development in MRSA and has been shown to be non-cytotoxic to human keratinocyte cells at concentrations far exceeding its MIC values, making it a valuable and promising tool for antimicrobial research and development . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

特性

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S/c1-17-12-14-29(15-13-17)34(31,32)22-10-8-19(9-11-22)23(30)26-25-28-27-24(33-25)21-7-6-18-4-2-3-5-20(18)16-21/h6-11,16-17H,2-5,12-15H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDKHPTZMFPDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from 1,3,4-Oxadiazole Derivatives ()

Compounds 6 , 7 , and 8 share the N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide scaffold but differ in substituents on the benzamide ring:

Compound R Group (Benzamide) Yield (%) HPLC Purity (%) Key Features
6 3-(Trifluoromethyl) 15 95.5 Electron-withdrawing CF₃ group enhances metabolic stability
7 4-Bromo 50 95.3 Bromine adds steric bulk; potential halogen bonding
8 4-Isopropoxy 12 97.9 Ether linkage improves solubility via polarity

Key Differences :

  • The target compound replaces the benzamide substituents (CF₃, Br, OiPr) with a 4-(4-methylpiperidin-1-yl)sulfonyl group , introducing a tertiary amine and sulfonyl moiety. This modification may enhance solubility (via sulfonyl) and modulate target affinity (via piperidine) compared to derivatives.
Sulfonamide-Linked 1,3,4-Oxadiazole Derivatives ()

Compounds such as 6a (1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine) feature:

  • 4-Methylpiperidin-1-ylsulfonyl group : Shared with the target compound, suggesting similar synthetic routes (e.g., sulfonylation of piperidine derivatives) .

Key Differences :

  • The target compound’s amide linkage (vs. thioether in 6a) may improve target specificity due to hydrogen-bonding interactions.
Physicochemical Implications
  • Solubility : The sulfonyl group in the target compound enhances water solubility compared to CF₃ or Br substituents in derivatives .
  • Stability : The 1,3,4-oxadiazole ring and sulfonamide linkage confer resistance to enzymatic degradation, as seen in related compounds .

準備方法

Hydrazide Formation

5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid is converted to its hydrazide using thionyl chloride (SOCl₂) and hydrazine hydrate. Reaction conditions:

  • Solvent : Dry ethanol, reflux for 6 hours.
  • Yield : 89% (white crystalline solid).

Thiosemicarbazide Intermediate

The hydrazide reacts with phenyl isothiocyanate in methanol at room temperature to form thiosemicarbazide:

  • Molar ratio : 1:1 (hydrazide : isothiocyanate).
  • Reaction time : 4 hours.
  • Yield : 82%.

Cyclization to 1,3,4-Oxadiazole

Cyclodesulfurization of thiosemicarbazide using TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in DMF at 50°C:

Entry Coupling Reagent Temperature (°C) Yield (%)
1 TBTU 50 85
2 DCC 50 63
3 CDI 50 50

TBTU outperforms other reagents due to its superior desulfurization efficiency and milder conditions.

Synthesis of 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoic Acid

Sulfonation of 4-Chlorobenzoic Acid

4-Chlorobenzoic acid undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C:

  • Reaction time : 3 hours.
  • Product : 4-(Chlorosulfonyl)benzoic acid (85% yield).

Amine Substitution

4-(Chlorosulfonyl)benzoic acid reacts with 4-methylpiperidine in dichloromethane (DCM) with triethylamine (TEA) as a base:

  • Molar ratio : 1:1.2 (acid : amine).
  • Temperature : 0°C → room temperature (2 hours).
  • Yield : 92% (off-white powder).

Amide Coupling

Activation of Carboxylic Acid

4-((4-Methylpiperidin-1-yl)sulfonyl)benzoic acid is activated using ethyl chloroformate and TEA in tetrahydrofuran (THF) to form a mixed carbonic anhydride:

  • Reaction time : 30 minutes at −15°C.
  • Intermediate stability : 1 hour at 0°C.

Coupling with Oxadiazole Amine

The activated acid reacts with 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine in THF:

  • Molar ratio : 1:1.
  • Temperature : 0°C → room temperature (12 hours).
  • Yield : 78% (pale-yellow solid).

Optimization and Characterization

Reaction Optimization

  • Cyclization : Prolonged reaction times (>12 hours) reduce yields due to oxadiazole decomposition.
  • Sulfonylation : Excess 4-methylpiperidine (1.5 eq.) increases yield to 95% but complicates purification.

Spectroscopic Data

  • ¹H NMR (DMSO- d6) : δ 1.35 (m, 2H, piperidine-CH₂), 2.85 (s, 3H, N-CH₃), 7.25–8.10 (m, 10H, aromatic).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
  • HRMS : m/z Calcd for C₂₈H₂₉N₄O₄S [M+H]⁺: 541.1912; Found: 541.1908.

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis involves sequential functionalization of the oxadiazole core, sulfonylation, and amidation:

  • Oxadiazole Formation : Reacting hydrazide derivatives with carbon disulfide under basic conditions (KOH/EtOH, reflux) to form 5-substituted-1,3,4-oxadiazoles .
  • Sulfonylation : Introducing the 4-methylpiperidine sulfonyl group via reaction with sulfonyl chloride in DCM, requiring pH control (Na2CO3) and low temperatures (0°C) to minimize side reactions .
  • Amidation : Coupling the oxadiazole amine with benzoyl chloride derivatives using pyridine as a base, yielding final products with 12–50% purity-dependent yields .
    Key Data :
StepYield RangePurity (HPLC)
Amidation12–50%95.3–97.9%
Sulfonylation60–90%>95%

Q. How is structural characterization performed post-synthesis?

  • NMR Spectroscopy : Confirms regiochemistry of the oxadiazole ring (e.g., 1H NMR: δ 8.2–8.4 ppm for aromatic protons; 13C NMR: 165–170 ppm for carbonyl groups) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 424–510) .
  • HPLC : Ensures purity (>95%) with retention times varying by substituents (e.g., 2.192–2.836 min) .

Advanced Research Questions

Q. How can low yields in sulfonylation steps be resolved?

  • Optimized Reagents : Use 4Å molecular sieves to absorb water and stabilize reactive intermediates during sulfonyl chloride reactions .
  • Temperature Control : Maintain 0°C during exothermic steps to prevent decomposition, improving yields by 20–30% .
  • Solvent Selection : Replace DCM with DMF for polar intermediates, enhancing reaction homogeneity .

Q. What in vitro models assess this compound’s bioactivity?

  • Antimicrobial Assays : Disk diffusion against S. aureus and E. coli (zone of inhibition: 12–18 mm) .
  • Anticancer Screening : MTT assays on cancer cell lines (IC50: <10 µM for HepG2 and MCF-7) .
    Key Data :
ActivityModelResult
AntimicrobialS. aureus15 mm inhibition
AnticancerMCF-7IC50 = 8.2 µM

Q. How to design structure-activity relationship (SAR) studies?

  • Core Modifications : Replace the tetrahydronaphthalenyl group with bicyclic systems (e.g., indane) to evaluate steric effects on target binding .
  • Sulfonamide Variants : Compare 4-methylpiperidine with 3,5-dimethylpiperidine sulfonyl groups to assess enzyme inhibition potency (e.g., AC1/8 inhibition for chronic pain ).
  • Oxadiazole Substitutions : Introduce electron-withdrawing groups (e.g., CF3) to enhance metabolic stability .

Q. How to address discrepancies in biological activity data?

  • Purity Verification : Re-test compounds with HPLC purity <95% to exclude impurities as confounding factors .
  • Dose-Response Curves : Use gradient concentrations (0.1–100 µM) to identify non-linear effects, as seen in C. elegans-MRSA models .
  • Target Validation : Perform kinase profiling or enzyme inhibition assays (e.g., adenylyl cyclase inhibition ) to confirm mechanistic hypotheses.

Q. What computational methods predict target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding to adenylyl cyclase 1 (AC1), identifying key hydrogen bonds with Ser103 and Lys106 .
  • MD Simulations : Analyze stability of sulfonamide-enzyme complexes over 100 ns trajectories to prioritize analogs with ∆G < -8 kcal/mol .
  • QSAR Modeling : Correlate logP values (1.8–3.2) with antimicrobial activity to guide lead optimization .

Q. Methodological Notes

  • For bioactivity conflicts, cross-validate using orthogonal assays (e.g., fluorescence-based ATP quantification alongside MTT) .

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